Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate
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Overview
Description
Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate is a complex organoiodine compound with the molecular formula C26H38F6IO2Sb It is known for its unique structure, which includes a phenyl group, a hydroxytetradecyloxy group, and an iodonium ion paired with a hexafluoroantimonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate typically involves the reaction of iodobenzene with a hydroxytetradecyloxy-substituted benzene derivative in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired iodonium salt. Common oxidizing agents used in this synthesis include peracids or hypervalent iodine reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iodonium ion.
Reduction: It can be reduced to form different organoiodine species.
Substitution: The phenyl and hydroxytetradecyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, reducing agents, and oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in the study of biological systems where iodine-containing compounds are of interest.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate exerts its effects involves the activation of the iodonium ion. This activation facilitates various chemical transformations, such as the transfer of the phenyl group or the hydroxytetradecyloxy group to other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyl iodonium diacetate: Another iodonium compound with different substituents.
Diphenyliodonium chloride: Similar structure but with different anions and substituents.
(4-Methoxyphenyl)phenyliodonium triflate: Contains a methoxy group instead of a hydroxytetradecyloxy group.
Uniqueness
Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate is unique due to its specific substituents and the presence of the hexafluoroantimonate anion, which can influence its reactivity and stability compared to other iodonium compounds.
Properties
IUPAC Name |
hexafluoroantimony(1-);[3-(2-hydroxytetradecoxy)phenyl]-phenyliodanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-19-25(28)22-29-26-20-15-18-24(21-26)27-23-16-12-11-13-17-23;;;;;;;/h11-13,15-18,20-21,25,28H,2-10,14,19,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEIMDNVOZVUJA-UHFFFAOYSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(COC1=CC(=CC=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F6IO2Sb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721598 |
Source
|
Record name | {3-[(2-Hydroxytetradecyl)oxy]phenyl}(phenyl)iodanium hexafluoroantimonate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139301-14-7 |
Source
|
Record name | {3-[(2-Hydroxytetradecyl)oxy]phenyl}(phenyl)iodanium hexafluoroantimonate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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